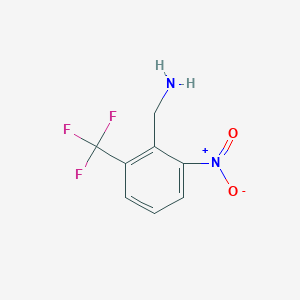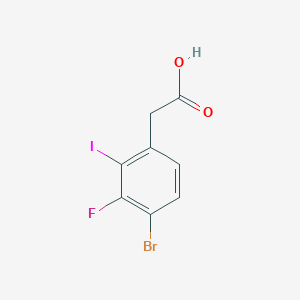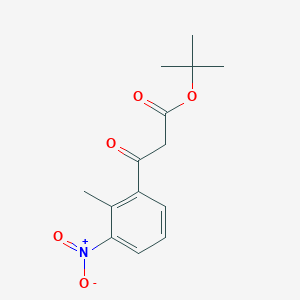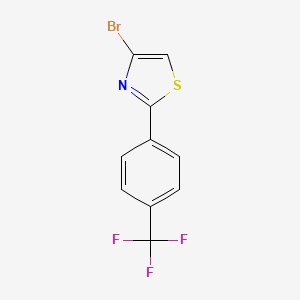
N-(2-chloro-5-fluorophenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-fluorophenyl)oxetan-3-amine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxetane ring, which is a four-membered cyclic ether, attached to an amine group and a substituted phenyl ring. The presence of both chloro and fluoro substituents on the phenyl ring adds to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group and the substituted phenyl ring. One common method involves the use of epoxide ring-opening reactions. For instance, treating monosubstituted epoxides with dimethyloxosulfonium methylide can result in the formation of oxetanes . The reaction conditions often require moderate heating and the use of specific reagents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxide ring-opening reactions followed by subsequent functionalization steps. The choice of reagents and reaction conditions is optimized to ensure high efficiency and yield while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluorophenyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can be opened under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while ring-opening reactions can yield different linear or cyclic compounds.
Scientific Research Applications
N-(2-chloro-5-fluorophenyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-chloro-5-fluorophenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The oxetane ring can also play a role in stabilizing the compound’s interaction with its target, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)oxetan-3-amine
- 3-(4-bromo-2-fluorophenyl)oxetan-3-amine
- 3-(2-fluorophenyl)oxetan-3-amine hydrochloride
Uniqueness
N-(2-chloro-5-fluorophenyl)oxetan-3-amine stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and binding properties. This dual substitution pattern is less common and can provide unique advantages in specific applications, such as enhanced selectivity in biological systems or increased stability in chemical reactions.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
N-(2-chloro-5-fluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-2-1-6(11)3-9(8)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
QQYPLYCAZFLDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)











